molecular formula C14H13ClN4 B292381 7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine

7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine

Cat. No. B292381
M. Wt: 272.73 g/mol
InChI Key: SZLBIMKHSBAFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is a chemical compound that belongs to the pyrazolopyridazine family. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. The compound has been shown to inhibit the activity of several kinases, including AKT, JNK, and p38, which are involved in cell proliferation, survival, and inflammation.
Biochemical and Physiological Effects:
7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve neurological function. The compound has also been shown to have antioxidant and antiapoptotic effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One of the advantages of 7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. The compound has also shown promising results in various preclinical studies, which may warrant further investigation. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for the study of 7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine. One direction is to further investigate its mechanism of action and its potential targets in various diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties, in order to improve its efficacy and reduce its toxicity. Additionally, the compound may be tested in combination with other drugs or therapies, in order to enhance its therapeutic potential. Finally, further studies may be conducted to determine its potential applications in other fields, such as agriculture or material science.
Conclusion:
In conclusion, 7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine is a chemical compound that has shown promising results in various preclinical studies. Its potential applications in the field of medicinal chemistry are vast, and further investigation is warranted. However, its potential toxicity may limit its use in clinical settings, and more research is needed to optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine involves the reaction of 4-methylphenylhydrazine with 4-chloro-3,5-dimethylpyrazole-1-carbonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by recrystallization.

Scientific Research Applications

7-chloro-3,4-dimethyl-2-(4-methylphenyl)-2H-pyrazolo[3,4-d]pyridazine has been studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been tested in vitro and in vivo, and has shown significant activity against cancer cell lines and animal models of inflammation and neurological disorders.

properties

Molecular Formula

C14H13ClN4

Molecular Weight

272.73 g/mol

IUPAC Name

7-chloro-3,4-dimethyl-2-(4-methylphenyl)pyrazolo[3,4-d]pyridazine

InChI

InChI=1S/C14H13ClN4/c1-8-4-6-11(7-5-8)19-10(3)12-9(2)16-17-14(15)13(12)18-19/h4-7H,1-3H3

InChI Key

SZLBIMKHSBAFMI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)Cl)C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)Cl)C)C

Origin of Product

United States

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